1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea
Description
Properties
CAS No. |
92882-05-8 |
|---|---|
Molecular Formula |
C19H22N4OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(2-adamantyl)-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea |
InChI |
InChI=1S/C19H22N4OS/c24-18-17(14-3-1-2-4-15(14)20-18)22-23-19(25)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,20,24H,5-9H2,(H,21,25) |
InChI Key |
LHDPEMLRXFVVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Biological Activity
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound combines the adamantyl moiety, known for its lipophilicity and ability to enhance biological activity, with an indole derivative, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 282.38 g/mol. The presence of both adamantyl and indole groups contributes to its unique physicochemical properties, such as increased lipophilicity and potential for interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing the adamantyl group exhibit significant antimicrobial properties. For instance, studies have evaluated the effectiveness of similar thiourea derivatives against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-Adamantyl)-3-thiourea | Staphylococcus aureus | 25 μM |
| 1-(2-Adamantyl)-3-thiourea | Escherichia coli | 50 μM |
| 1-(2-Adamantyl)-3-thiourea | Candida albicans | 20 μM |
This table illustrates that derivatives similar to this compound demonstrate promising inhibitory effects against common pathogens, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. For example, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of Thiourea Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(2-Adamantyl)-3-thiourea | Hep3B | 6.34 |
| 1-(2-Adamantyl)-3-thiourea | HeLa | 4.89 |
| 1-(2-Adamantyl)-3-thiourea | A549 | 5.68 |
| 1-(2-Adamantyl)-3-thiourea | MCF-7 | 6.78 |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer cell lines, highlighting its potential as a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that thioureas can trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity may stem from the disruption of bacterial cell membranes.
Case Studies
Several studies have investigated the biological activity of thioureas with adamantane structures:
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated a series of adamantane-containing thioureas against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity (MIC values ranging from 20 to 50 μM) .
- Cytotoxicity Assessment : Another research article reported on the synthesis and evaluation of thiosemicarbazones derived from adamantane, showing potent cytotoxicity against Hep3B and MCF-7 cell lines with IC50 values below 10 μM .
Comparison with Similar Compounds
Thiourea derivatives with adamantyl or aromatic substituents have been extensively studied for their structural, physicochemical, and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules.
Structural and Functional Group Variations
Adamantyl Substitution Position
- 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea: Features a 2-adamantyl group directly bonded to the thiourea nitrogen. This substitution may influence steric hindrance and intermolecular interactions compared to 1-adamantyl analogs .
- 1-(1-Adamantyl) Derivatives: Compounds like 1-(1-adamantyl)-3-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiourea (CAS: 32403-25-1) exhibit 1-adamantyl substitution, which may enhance thermal stability due to the bulky adamantane cage .
Aromatic Substituents
- 2-Oxoindole vs. In contrast, nitro-substituted analogs (e.g., 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea) exhibit higher polarity and stronger intermolecular interactions, as evidenced by Hirshfeld surface analyses .
- Halogenated Derivatives : Chloro- and bromo-substituted thioureas (e.g., 1-(adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea ) display altered crystal packing due to halogen-mediated van der Waals interactions .
Physicochemical Properties
Key Observations :
- Melting Points : Nitro-substituted derivatives generally exhibit higher melting points due to stronger dipole-dipole interactions .
- Solubility: Acyl thioureas (e.g., adamantane-carbonyl derivatives) may show reduced solubility in polar solvents compared to non-acylated analogs .
Intermolecular Interactions and Crystal Packing
Hirshfeld surface analyses of adamantyl thioureas reveal that:
- Hydrogen Bonding : The target compound’s 2-oxoindole group facilitates N–H···O and N–H···S interactions, contributing to layered crystal structures . In contrast, nitro-substituted analogs prioritize C–H···O interactions .
- Halogen Bonds : Chloro- and bromo-substituted derivatives exhibit C–X···π (X = Cl, Br) interactions, enhancing lattice stability .
Preparation Methods
Synthetic Approach Using Isothiocyanates
One widely utilized method for synthesizing thioureas involves the reaction of isothiocyanates with amines. For this compound:
- Step 1: Preparation of the isothiocyanate intermediate is achieved by treating adamantane derivatives with thiophosgene or potassium thiocyanate under anhydrous conditions.
- Step 2: The isothiocyanate reacts with 2-oxoindole derivatives in solvents like acetone or acetonitrile. This reaction typically occurs at room temperature or under mild heating to yield the desired thiourea compound.
Direct Condensation Method
Another approach involves direct condensation between adamantane-based amines and thiocarbonyl compounds:
- Step 1: Adamantane amines are mixed with thiourea in ethanol or methanol.
- Step 2: Catalysts such as acetic acid or hydrochloric acid may be added to facilitate bond formation between the amine and thiocarbonyl group.
This method avoids intermediate steps and simplifies synthesis but may require purification to remove side products.
Cyclization Reactions
Cyclization methods have been explored for synthesizing structurally similar thioureas:
Solvent-Free Synthesis
Solvent-free synthesis is an eco-friendly alternative:
- Step 1: Reactants are ground together in the presence of a solid acid catalyst (e.g., silica gel impregnated with sulfuric acid).
- Step 2: The mixture is heated gently to initiate the reaction.
This approach reduces environmental impact and eliminates solvent waste, although it may require optimization for yield consistency.
Reaction Conditions Table
| Method | Reactants | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Isothiocyanate Reaction | Adamantane + Thiophosgene | None | Acetone/Acetonitrile | Room Temp | ~80–90 |
| Direct Condensation | Adamantane Amine + Thiourea | Acetic Acid/HCl | Ethanol/Methanol | Mild Heating | ~75–85 |
| Cyclization | Adamantane + Chalcone | Acetic Acid/HCl | Ethanol/Water | Reflux | ~70–85 |
| Solvent-Free | Adamantane + Indole Derivative | Sulfuric Acid/Silica | None | Mild Heating | ~65–80 |
Notes on Optimization
- Purity Control: Impurities can arise from incomplete reactions or side reactions. Techniques such as recrystallization and chromatography are essential for purification.
- Catalyst Selection: Acid catalysts improve reaction rates but should be chosen to minimize degradation of sensitive functional groups.
- Environmental Considerations: Solvent-free methods are preferred for sustainable synthesis.
Q & A
Q. What are the established synthetic routes for 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Dains’ method, which involves reacting in situ-generated acyl isothiocyanates with amines. For adamantyl-containing thioureas, the adamantyl group is typically introduced via acid chloride intermediates. Dry acetone or acetonitrile is used as the solvent to minimize side reactions. Reaction temperature (0–25°C) and stoichiometric ratios of thiocyanate to acid chloride (1:1.2) are critical for achieving high yields (>70%) . Purity is optimized using column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol .
Q. What spectroscopic techniques are recommended for characterizing this thiourea derivative, and which structural features are diagnostic?
Key techniques include:
- FTIR : N–H stretches (3200–3350 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1250–1300 cm⁻¹) confirm the thiourea core.
- NMR : Adamantyl protons appear as multiplets (δ 1.6–2.1 ppm in H NMR), while the 2-oxoindole NH resonates at δ 10.5–11.0 ppm. distinguishes thiocarbonyl (δ 175–180 ppm) from carbonyl carbons (δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, such as loss of the adamantyl group (m/z Δ ~135) .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement reveals bond lengths and angles critical for confirming tautomeric forms (e.g., thione vs. thiol). For example, the C=S bond length (~1.68 Å) and N–H···S hydrogen bonding confirm the thione configuration. Twinning or disorder in the adamantyl group can be modeled using SHELXPRO .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
- Docking studies : Autodock 4.2 or similar software predicts binding modes. The adamantyl group’s hydrophobicity and the 2-oxoindole’s planar structure are key for fitting into hydrophobic enzyme pockets (e.g., HIV-1 protease or IDO1).
- Mutagenesis assays : Replace residues like Phe163 or Phe226 in IDO1 to assess sulfur-aromatic interactions critical for inhibitory potency (>90% inhibition at 100 µM) .
- Comparative analysis : Test analogs with substituted adamantyl groups (e.g., cyclohexyl) to evaluate steric and electronic effects on IC values .
Q. How can conflicting biological activity data from different assays be reconciled?
Discrepancies often arise from assay conditions. For example:
- Trypanosoma brucei assays : Percentage viability (e.g., 11.2% vs. 17.9%) may vary due to differences in cell line sensitivity or compound solubility in DMSO/water mixtures. Validate via dose-response curves (1–100 µM) and LC-MS quantification of intracellular concentrations .
- Enzyme inhibition : IC values for HIV-1 protease (e.g., 97% inhibition at 100 µM) should be cross-checked using fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg) to rule off-target effects .
Q. What computational methods are suitable for modeling intermolecular interactions of this thiourea in supramolecular assemblies?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study intramolecular H-bonding (e.g., N–H···O=C).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts contributing >10% to crystal packing) using CrystalExplorer .
- MD simulations : Simulate solvation effects in explicit water to assess stability of hydrogen-bonded dimers over 100 ns trajectories .
Methodological Considerations
Q. How should researchers address low reproducibility in synthetic yields?
- Control moisture : Use anhydrous solvents and Schlenk techniques to prevent hydrolysis of isothiocyanate intermediates.
- Monitor reaction progress : TLC (R 0.5 in 3:7 ethyl acetate/hexane) or inline IR spectroscopy tracks thiourea formation .
Q. What analytical workflows are recommended for purity assessment in biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
